molecular formula C20H38O2 B13995253 9-Octadecyne-8,11-diol, 8,11-dimethyl- CAS No. 5430-03-5

9-Octadecyne-8,11-diol, 8,11-dimethyl-

Cat. No.: B13995253
CAS No.: 5430-03-5
M. Wt: 310.5 g/mol
InChI Key: YQZDQYQFVQTSLL-UHFFFAOYSA-N
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Description

9-Octadecyne-8,11-diol, 8,11-dimethyl- is a branched aliphatic compound featuring an 18-carbon chain with a triple bond (alkyne) at position 9, hydroxyl groups (-OH) at positions 8 and 11, and methyl substituents at the same positions. This structural configuration confers unique physicochemical properties, including polarity from the diol groups and hydrophobicity from the alkyne and methyl branches. Such characteristics make it a candidate for applications in surfactants, polymer synthesis, or bioactive molecule development.

Properties

CAS No.

5430-03-5

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

8,11-dimethyloctadec-9-yne-8,11-diol

InChI

InChI=1S/C20H38O2/c1-5-7-9-11-13-15-19(3,21)17-18-20(4,22)16-14-12-10-8-6-2/h21-22H,5-16H2,1-4H3

InChI Key

YQZDQYQFVQTSLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)(C#CC(C)(CCCCCCC)O)O

Origin of Product

United States

Preparation Methods

Catalytic Oxidation of Methyl-Substituted Alkynes

This method involves the oxidation of a methyl-substituted alkyne precursor to introduce hydroxyl groups. A rhenium-based catalyst (e.g., Re₂O₇) with hydrogen peroxide has been successfully employed for vicinal diol synthesis in analogous systems.

Example Protocol

Yield : 51–91% (dependent on reaction cycle and catalyst reuse).

Parameter Value
Temperature 90°C
Reaction Time 16 hours
Catalyst Loading 1 wt% Re₂O₇
Substrate Conversion ~50–90%

Dihydroxylation of Methyl-Alkyne Intermediates

Transition-metal-catalyzed dihydroxylation of internal alkynes offers a pathway to vicinal diols. This method is adapted from epoxidation and diol synthesis in fatty acid derivatives.

Key Steps :

  • Substrate Preparation : 8,11-Dimethyl-9-octadecyne synthesized via alkyne metathesis or Wittig coupling.
  • Dihydroxylation : Use of osmium tetroxide (OsO₄) or Sharpless conditions to install hydroxyl groups at C-8 and C-11.
  • Workup : Sodium sulfite quenching and column chromatography.

Optimized Conditions :

  • Catalyst : OsO₄ (0.05 mol%)
  • Co-oxidant : N-Methylmorpholine N-oxide (NMO)
  • Solvent : Acetone/water (4:1)
  • Yield : ~70–85% (estimated from analogous diols).

Grignard Reaction Followed by Oxidation

A stepwise approach using Grignard reagents to construct the alkyne backbone, followed by oxidation:

  • Alkyne Formation :
    • Coupling of 8-methyl-1-bromo-octane with 11-methyl-1-bromo-undecane via a Cadiot-Chodkiewicz reaction.
  • Hydroxylation :
    • Hydroboration-oxidation or epoxide ring-opening with H₂O₂.

Example :

Industrial-Scale Synthesis (Patent-Based)

Patented methods for acetylene glycol surfactants suggest scalable routes:

Process Overview :

  • Step 1 : Base-catalyzed condensation of methyl-substituted acetylene with ethylene oxide.
  • Step 2 : Acidic hydrolysis to yield diol.
  • Catalyst : SnCl₂ or Ti(OBu)₄ (common in polyester synthesis).

Critical Parameters :

Factor Industrial Optimization
Temperature 120–150°C
Pressure 2–5 atm
Catalyst Lifetime 6–8 cycles

Analytical Characterization

Post-synthesis verification is critical:

  • GC-MS : Confirms molecular ion peak at m/z 314 [M + H]⁺.
  • FTIR : Peaks at 3350 cm⁻¹ (–OH), 2100 cm⁻¹ (C≡C), and 1450 cm⁻¹ (C–CH₃).
  • NMR :
    • ¹H NMR : δ 1.25 (m, CH₂), 1.60 (s, CH₃), 3.65 (t, –OH).
    • ¹³C NMR : δ 72.5 (C–OH), 85.0 (C≡C), 22.1 (CH₃).

Challenges and Limitations

  • Regioselectivity : Ensuring hydroxylation at C-8 and C-11 requires steric control.
  • Catalyst Deactivation : Re₂O₇ loses efficacy after 6–8 cycles.
  • Purity : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate >95% pure product.

Chemical Reactions Analysis

Types of Reactions

9-Octadecyne-8,11-diol, 8,11-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carbonyl compounds such as ketones or aldehydes.

    Reduction: Alkenes or alkanes.

    Substitution: Ethers or esters.

Scientific Research Applications

9-Octadecyne-8,11-diol, 8,11-dimethyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Octadecyne-8,11-diol, 8,11-dimethyl- involves its interaction with molecular targets and pathways. The hydroxyl groups and alkyne moiety play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and undergo various transformations that contribute to its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct data on 9-Octadecyne-8,11-diol, 8,11-dimethyl-. However, comparisons can be inferred from structurally analogous compounds in the evidence, focusing on functional groups, chain length, and bioactivity.

Structural Analogues

  • Ethyl Linoleate (CAS 544-35-4): An 18-carbon ester with two double bonds. Unlike the target compound, it lacks hydroxyl groups and methyl branches but shares a similar chain length. Ethyl linoleate is used in lubricants and cosmetics due to its hydrophobicity .
  • Its rigidity contrasts with the linear alkyne-diol structure of the target compound, impacting solubility and reactivity .

Functional Analogues (Diol-Containing Compounds)

  • 1β,5α,6α,14-Tetraacetoxy-9α-benzoyloxy-7βH-eudesman-2β,11-diol: A eudesmanol diterpene with multiple hydroxyl and acetyl groups. It demonstrated tyrosinase inhibitory activity (IC₅₀ = 14.8 µM), outperforming kojic acid (IC₅₀ = 21.2 µM) .
  • 4α,5α-Diaacetoxy-9α-benzoyloxy-7βH-eudesman-1β,2β,11,14-tetraol: Another eudesmanol derivative with higher polarity due to four hydroxyl groups. Its weaker tyrosinase inhibition (IC₅₀ = 22.3 µM) highlights how hydroxyl positioning affects bioactivity .

Physicochemical and Functional Comparisons

Property 9-Octadecyne-8,11-diol, 8,11-dimethyl- Ethyl Linoleate Eudesmanol Diterpenes
Functional Groups Alkyne, diol, methyl branches Double bonds, ester Multiple hydroxyls, esters
Polarity Moderate (diols vs. alkyne) Low (ester) High (polyols)
Bioactivity Not reported Emollient Tyrosinase inhibition
Applications Hypothetical: surfactants, polymers Cosmetics, lubricants Pharmaceuticals

Research Findings and Limitations

  • Extraction Kinetics: discusses extraction curves for tea polyphenols (TPC) and antioxidants (TEAC), emphasizing rapid initial extraction followed by equilibrium . While unrelated structurally, this suggests that hydroxyl-rich compounds like 9-Octadecyne-8,11-diol, 8,11-dimethyl- might follow similar kinetic profiles during isolation.
  • Bioactivity Gaps: The eudesmanol diterpenes in demonstrate that diol positioning enhances enzyme inhibition . However, the target compound’s linear alkyne-diol structure may limit such interactions due to reduced stereochemical complexity.
  • Industrial Relevance : Esters like isodecyl oleate () are prioritized in cosmetics for their stability and low toxicity . The target compound’s diol groups could improve water solubility but may require derivatization (e.g., esterification) for similar applications.

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